molecular formula C7H10F3NO3 B13494196 Methyl (3S,6S)-6-(trifluoromethyl)morpholine-3-carboxylate

Methyl (3S,6S)-6-(trifluoromethyl)morpholine-3-carboxylate

Cat. No.: B13494196
M. Wt: 213.15 g/mol
InChI Key: ACDFGEYFOBEFLA-WHFBIAKZSA-N
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Description

Rac-methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as morpholine and trifluoromethyl-containing reagents.

    Reaction Conditions: The reaction conditions often involve the use of strong bases, solvents like dichloromethane or tetrahydrofuran, and controlled temperatures to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of rac-methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.

    Automated Systems: Employing automated systems for precise control of reaction parameters.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Rac-methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Biological Studies: Employed in studies to understand its biological activity and potential therapeutic effects.

    Material Science: Utilized in the development of new materials with unique properties.

    Agrochemicals: Investigated for its potential use in the development of new agrochemical products.

Mechanism of Action

The mechanism of action of rac-methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways related to its therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate: A closely related compound with similar chemical properties.

    Ethyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate: Another analog with slight variations in its chemical structure.

Uniqueness

Rac-methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10F3NO3

Molecular Weight

213.15 g/mol

IUPAC Name

methyl (3S,6S)-6-(trifluoromethyl)morpholine-3-carboxylate

InChI

InChI=1S/C7H10F3NO3/c1-13-6(12)4-3-14-5(2-11-4)7(8,9)10/h4-5,11H,2-3H2,1H3/t4-,5-/m0/s1

InChI Key

ACDFGEYFOBEFLA-WHFBIAKZSA-N

Isomeric SMILES

COC(=O)[C@@H]1CO[C@@H](CN1)C(F)(F)F

Canonical SMILES

COC(=O)C1COC(CN1)C(F)(F)F

Origin of Product

United States

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